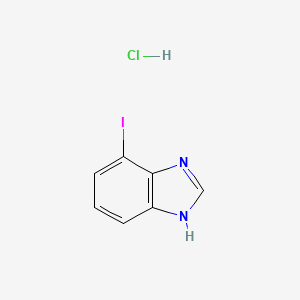

4-iodo-1H-1,3-benzodiazolehydrochloride

Description

Significance of 1H-1,3-Benzodiazole Scaffolds in Modern Chemical Science

The 1H-1,3-benzodiazole, or benzimidazole (B57391), scaffold is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring. This structural motif is of profound importance in modern chemical science, primarily due to its prevalence in a vast array of biologically active compounds. ijpsjournal.comresearchgate.net The benzimidazole ring system is a key structural component in numerous FDA-approved drugs, underscoring its therapeutic relevance. nih.govnih.gov

The significance of the benzimidazole scaffold can be attributed to several key factors:

Structural Mimicry: The benzimidazole core is a structural isostere of naturally occurring purine (B94841) bases, allowing it to interact with various biopolymers and biological targets. researchgate.net

Versatile Binding Capabilities: The presence of both hydrogen bond donors and acceptors, coupled with the aromatic nature of the ring system, enables benzimidazole derivatives to engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules. nih.gov

Broad Pharmacological Profile: Compounds incorporating the benzimidazole scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. ijpsjournal.comnih.gov

Synthetic Accessibility: The benzimidazole ring system can be synthesized through various established synthetic methodologies, allowing for the facile generation of a diverse library of derivatives.

The structural versatility and broad biological activity of the benzimidazole scaffold have established it as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This has led to its extensive use in the design and discovery of novel therapeutic agents. ijpsjournal.comnih.gov

The Role of Halogenated Heterocycles in Contemporary Chemical Research

Halogenated heterocycles are organic compounds that contain a heterocyclic ring system and one or more halogen atoms. The introduction of halogens into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry and materials science to modulate the physicochemical and biological properties of the parent molecule. Organoiodine compounds, in particular, play a unique and important role in contemporary chemical research. wikipedia.org

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, which imparts specific reactivity to organoiodides. wikipedia.org This characteristic makes them highly valuable synthetic intermediates, particularly in the realm of transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgrsc.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for the construction of complex molecular architectures from simpler precursors. The iodo-substituent serves as an excellent leaving group in these transformations, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Beyond their synthetic utility, the incorporation of iodine can significantly influence the biological activity of a molecule. The large size and high polarizability of the iodine atom can lead to enhanced binding interactions with biological targets through halogen bonding, a non-covalent interaction that is gaining increasing recognition in drug design. Furthermore, the lipophilicity of a molecule can be fine-tuned by the introduction of iodine, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. Hypervalent organoiodine compounds are also recognized as versatile and environmentally benign oxidizing agents in a variety of organic transformations. nih.govnih.govacs.org

Overview of Key Academic and Research Directions for 4-iodo-1H-1,3-benzodiazolehydrochloride

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure suggests several key academic and research directions based on the known reactivity of its constituent parts. The primary research interest in this compound lies in its potential as a versatile building block for the synthesis of more complex benzimidazole derivatives.

Synthetic Utility in Cross-Coupling Reactions:

The presence of the iodine atom at the 4-position of the benzimidazole ring makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. beilstein-journals.orgrsc.org This opens up avenues for the synthesis of a wide range of 4-substituted benzimidazoles, which are of significant interest in medicinal chemistry. For instance, Suzuki coupling could be employed to introduce aryl or heteroaryl groups, Sonogashira coupling for the introduction of alkynyl moieties, and Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. The hydrochloride salt form of the compound can enhance its stability and solubility in certain reaction media.

Exploration of Biological Activity:

Given the broad spectrum of biological activities associated with benzimidazole derivatives, this compound itself, as well as the novel compounds derived from it, would be prime candidates for biological screening. ijpsjournal.comnih.govgrowingscience.com Research could focus on evaluating their potential as anticancer, antimicrobial, antiviral, or anti-inflammatory agents. The position of the iodo-substituent could influence the binding affinity and selectivity for various biological targets.

Physicochemical and Structural Studies:

Detailed investigation of the physicochemical properties of this compound would be a valuable academic pursuit. This could include determination of its solubility, pKa, and lipophilicity, which are crucial parameters for drug development. X-ray crystallographic studies could provide insights into its solid-state structure and intermolecular interactions.

Representative Data Tables

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide representative data based on the known properties of similar iodo-substituted benzimidazoles and other heterocyclic compounds.

Table 1: Representative Physicochemical Properties of this compound

| Property | Representative Value |

| Molecular Formula | C₇H₆ClIN₂ |

| Molecular Weight | 280.50 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | >200 °C (decomposition) |

| Solubility | Soluble in polar solvents like water, methanol, and DMSO |

Interactive Data Table 1: Physicochemical Properties

| Property | Representative Value |

|---|---|

| Molecular Formula | C₇H₆ClIN₂ |

| Molecular Weight | 280.50 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | >200 °C (decomposition) |

| Solubility | Soluble in polar solvents like water, methanol, and DMSO |

Table 2: Representative Spectroscopic Data for 4-iodo-1H-1,3-benzodiazole

| Technique | Representative Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.3-7.2 (m, 4H, Ar-H + NH), 12.5 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 145-110 (Ar-C), 95 (C-I) |

| IR (KBr, cm⁻¹) | 3400-2800 (N-H stretching), 1620-1450 (C=C and C=N stretching) |

| Mass Spectrometry (ESI+) | m/z 245 [M+H]⁺ (for the free base) |

Interactive Data Table 2: Spectroscopic Data

| Technique | Representative Data |

|---|---|

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.3-7.2 (m, 4H, Ar-H + NH), 12.5 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 145-110 (Ar-C), 95 (C-I) |

| IR (KBr, cm⁻¹) | 3400-2800 (N-H stretching), 1620-1450 (C=C and C=N stretching) |

| Mass Spectrometry (ESI+) | m/z 245 [M+H]⁺ (for the free base) |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H6ClIN2 |

|---|---|

Molecular Weight |

280.49 g/mol |

IUPAC Name |

4-iodo-1H-benzimidazole;hydrochloride |

InChI |

InChI=1S/C7H5IN2.ClH/c8-5-2-1-3-6-7(5)10-4-9-6;/h1-4H,(H,9,10);1H |

InChI Key |

ZCLTXIIGNYTHMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=CN2.Cl |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 Iodo 1h 1,3 Benzodiazolehydrochloride

Retrosynthetic Approaches to the 1H-1,3-Benzodiazole Core

The foundational structure of 4-iodo-1H-1,3-benzodiazolehydrochloride is the 1H-1,3-benzodiazole ring, more commonly known as benzimidazole (B57391). nih.gov Retrosynthetic analysis of this core typically involves two primary disconnection strategies, both of which sever the imidazole (B134444) portion of the molecule from the benzene (B151609) ring.

The most prevalent and historically significant approach involves the condensation of an o-phenylenediamine (B120857) with a one-carbon (C1) electrophile. researchgate.netnih.gov This strategy, often referred to as the Phillips synthesis, disconnects the N1-C2 and N3-C2 bonds, leading back to ortho-phenylenediamine and a suitable C1 synthon. This synthon can be a carboxylic acid, aldehyde, orthoester, or nitrile. researchgate.netnih.gov The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and subsequent aromatization (often through oxidation if an aldehyde is used) to yield the benzimidazole scaffold. researchgate.netorganic-chemistry.org

A second major retrosynthetic pathway involves the intramolecular cyclization of an N-acylated-o-aminoaniline derivative. This approach disconnects one C-N bond within the imidazole ring, tracing the molecule back to a precursor where the C2-substituent is already attached to one of the nitrogen atoms. This method is particularly valuable for installing specific substituents at the 2-position.

These fundamental strategies form the basis for constructing the core ring system, onto which the challenge of regioselective iodination must be addressed.

Development of Regioselective Iodination Techniques for the Benzodiazole Scaffold

Achieving regioselective iodination at the 4-position of the benzimidazole scaffold is the critical challenge in the synthesis of the target compound. The electronic nature of the benzimidazole ring directs electrophilic substitution preferentially to the 4- and 7-positions, often leading to mixtures of isomers. chemicalbook.com Consequently, methods have been developed to overcome this challenge, ranging from direct halogenation to more controlled, precursor-based approaches.

Direct iodination of the pre-formed benzimidazole ring is a straightforward approach but often suffers from a lack of regioselectivity. Electrophilic iodinating agents can attack the electron-rich benzene portion of the molecule. chemicalbook.com

Electrophilic Iodination: Reagents such as molecular iodine (I₂) in the presence of a base (e.g., K₂CO₃) or N-iodosuccinimide (NIS) can be used. However, these reactions can yield a mixture of 4-iodo, 7-iodo, and di-iodinated products, necessitating difficult chromatographic separation.

Oxidative Iodination: This method utilizes molecular iodine in conjunction with a strong oxidizing agent. Hypervalent iodine reagents, such as diacetoxyiodobenzene (B1259982) (PIDA), have been employed in palladium-catalyzed C-H functionalization to introduce iodo groups onto N-heterocycles. rsc.org These methods can offer improved reactivity but may still face challenges in achieving exclusive selectivity for the 4-position without specific directing groups. rsc.org An alternative oxidative approach involves using iodine with oxidants like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). researchgate.netchemrxiv.orgbeilstein-journals.org

| Iodinating Reagent | Catalyst/Additive | Typical Conditions | Primary Challenge |

|---|---|---|---|

| I₂ | Base (e.g., K₂CO₃) | Organic Solvent, RT to reflux | Low regioselectivity, potential for poly-iodination |

| N-Iodosuccinimide (NIS) | None or Acid Catalyst | CH₃CN or DMF, RT | Mixture of 4- and 7-isomers |

| I₂ / PIDA | Pd(OAc)₂ | Aerobic conditions, 80-120 °C | Requires directing group for high selectivity rsc.org |

| I₂ | Oxidant (e.g., H₂O₂, m-CPBA) | Acidic or neutral medium, RT | Over-oxidation, moderate selectivity |

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are primarily used to form carbon-carbon or carbon-nitrogen bonds using an aryl halide as a starting material, related transition-metal-catalyzed strategies can be adapted to construct the benzimidazole ring from an iodinated precursor. This approach offers excellent regiocontrol. For instance, a copper- or palladium-catalyzed intramolecular C-N coupling (an Ullmann or Buchwald-Hartwig type amination) can be employed. nih.govbeilstein-journals.org The synthesis would begin with an appropriately substituted 2-iodoaniline (B362364) derivative, which is first acylated or converted to an amidine. Subsequent intramolecular cyclization catalyzed by a transition metal complex forms the benzimidazole ring with the iodine atom precisely positioned. nih.govnih.gov

This strategy essentially builds the heterocycle around the pre-installed iodo-substituent, thereby avoiding the regioselectivity issues inherent in direct halogenation of the final ring system.

The most reliable and widely used strategy for the unambiguous synthesis of 4-iodo-1H-1,3-benzodiazole is to begin with a benzene-based precursor that already contains the iodine atom at the correct position. This method offers complete regiochemical control.

The key starting material for this route is 3-iodo-1,2-phenylenediamine . This compound can be synthesized through various means, including the nitration and subsequent reduction of 3-iodoaniline. Once obtained, the 3-iodo-1,2-phenylenediamine is subjected to a standard benzimidazole ring-forming condensation reaction. Cyclization with formic acid or trimethyl orthoformate under acidic conditions will yield the desired 4-iodo-1H-1,3-benzodiazole. wikipedia.org

Synthetic Route via Precursor Functionalization:

Preparation of Precursor: Synthesis of 3-iodo-1,2-phenylenediamine.

Cyclization: Condensation of the diamine with a C1 source (e.g., formic acid).

Product Formation: Generation of 4-iodo-1H-1,3-benzodiazole free base.

Another precursor-based method involves a Sandmeyer-type reaction. This would start with 4-amino-1H-1,3-benzodiazole, which is diazotized with nitrous acid to form a diazonium salt. Subsequent treatment with potassium iodide (KI) would displace the diazonium group and install the iodo-substituent, yielding the target compound. researchgate.net

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimizing the synthesis of this compound, particularly for the precursor functionalization route, involves careful control of several reaction parameters to maximize yield and purity. researchgate.net Key variables include the choice of solvent, reaction temperature, concentration of reactants, and nature of the catalyst or condensing agent. researchgate.net

For the cyclization of 3-iodo-1,2-phenylenediamine with formic acid, polyphosphoric acid (PPA) is often used as both a catalyst and a solvent at elevated temperatures. Optimization would involve varying the temperature and reaction time to ensure complete conversion without decomposition of the product.

| Entry | Condensing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HCOOH | 4M HCl | 100 | 6 | 75 |

| 2 | HCOOH | None | 120 | 4 | 82 |

| 3 | HC(OCH₃)₃ | EtOH | 80 | 8 | 85 |

| 4 | HCOOH | PPA | 140 | 2 | 92 |

| 5 | HCOOH | PPA | 160 | 2 | 88 (decomposition noted) |

As illustrated in the table, parameters are systematically adjusted to find the ideal conditions. In this example, using PPA at 140°C provides the highest yield. Further optimization could involve adjusting reactant ratios to minimize the formation of any potential side products.

Purification and Isolation Strategies for this compound

The final stage of the synthesis involves the purification of the benzimidazole free base and its conversion to the stable hydrochloride salt.

Work-up and Initial Purification: After the cyclization reaction is complete, the crude reaction mixture is typically cooled and neutralized with a base, such as aqueous sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, which precipitates the crude 4-iodo-1H-1,3-benzodiazole free base. The solid is then collected by filtration, washed with water, and dried.

Purification of the Free Base: The crude product can be purified by one of two common methods:

Recrystallization: The solid is dissolved in a minimum amount of a hot solvent (e.g., ethanol (B145695), isopropanol, or an ethanol/water mixture) and allowed to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution.

Column Chromatography: For more difficult separations, the crude material is dissolved in a minimal amount of solvent and adsorbed onto silica (B1680970) gel. The product is then eluted using a solvent system, typically a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).

Formation and Isolation of the Hydrochloride Salt: The purified 4-iodo-1H-1,3-benzodiazole free base is dissolved in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol. A solution of hydrogen chloride (HCl) in the same or a miscible solvent (e.g., HCl in ether or 2-propanol) is then added dropwise with stirring. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. google.com The resulting solid is collected by filtration, washed with cold anhydrous solvent to remove any excess acid, and dried under vacuum to yield the final, pure this compound.

Considerations for Scalability and Sustainable Synthesis of this compound

The industrial viability of a chemical compound is intrinsically linked to the efficiency, cost-effectiveness, and environmental impact of its manufacturing process. For this compound, transitioning from laboratory-scale synthesis to large-scale production necessitates a thorough evaluation of scalability and sustainability. Key challenges in scaling up traditional synthetic routes for benzimidazole derivatives include harsh reaction conditions, the use of hazardous reagents, and complex purification procedures. ijpdd.orgresearchgate.net Consequently, modern synthetic strategies are increasingly focused on integrating the principles of green chemistry to develop scalable, safe, and environmentally benign processes. chemmethod.comjrtdd.com

Scalability Challenges

Scaling the synthesis of this compound presents several challenges that must be addressed to ensure a commercially viable process:

Regioselectivity Control: While direct iodination of the parent 1H-1,3-benzodiazole ring might be considered, achieving selective substitution at the C4-position is a formidable challenge. Such reactions often yield a mixture of regioisomers, necessitating complex and costly chromatographic separation, which is generally impractical for industrial-scale operations. Therefore, strategies that begin with a correctly substituted precursor are heavily favored to ensure regiochemical purity.

Reaction Conditions and Work-up: Classical benzimidazole syntheses often rely on stoichiometric amounts of strong acids and high temperatures. ijpdd.orgresearchgate.net These conditions require specialized, corrosion-resistant reactors and pose significant safety and environmental concerns on a large scale. Furthermore, the work-up and purification of the final hydrochloride salt can be tedious, adding steps and generating substantial waste streams. researchgate.net

Sustainable Synthesis (Green Chemistry Approaches)

Adopting green chemistry principles is crucial for developing a modern and responsible synthesis of this compound. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Benign Solvents and Solvent-Free Conditions: A primary goal of green synthesis is to replace conventional toxic organic solvents. Research has demonstrated the successful synthesis of benzimidazoles in environmentally friendly media such as water, ethanol, or deep eutectic solvents (DES). chemmethod.comnih.govnih.gov Solvent-free approaches, utilizing techniques like grinding solid reactants, represent an even more sustainable alternative by completely eliminating solvent waste. rsc.org

Heterogeneous and Recyclable Catalysts: To circumvent the problems associated with corrosive and single-use acid catalysts, significant research has focused on developing solid-supported, recyclable catalysts. Examples for benzimidazole synthesis include:

Nanoparticle Catalysts: Zinc oxide (ZnO) and supported gold nanoparticles (Au/TiO₂) have been shown to be effective catalysts that can be easily recovered and reused for multiple reaction cycles. nih.govnih.gov

Biopolymer-Supported Catalysts: Immobilizing catalytic species, such as copper(II), on natural polymers like alginate creates a recyclable and biodegradable catalytic system. nih.gov

Energy-Efficient Methodologies: Alternative energy sources can dramatically reduce reaction times and energy consumption compared to conventional heating. Microwave-assisted synthesis and ultrasound-promoted reactions have been successfully applied to the formation of benzimidazole derivatives, often leading to higher yields and cleaner reaction profiles in a fraction of the time. rjptonline.org

Innovative One-Pot and Photocatalytic Processes: Advanced strategies aim to improve atom economy and process efficiency. Photocatalysis offers a sustainable pathway, using light energy to drive the synthesis. cnr.it For instance, a one-pot tandem process starting from a substituted nitro compound and ethanol can be used to produce benzimidazoles, where ethanol serves as a source for both the hydrogen (for nitro group reduction) and the aldehyde (for cyclization). cnr.it Such methods streamline the synthesis and reduce waste from isolating intermediates.

The table below contrasts traditional synthetic approaches with modern, sustainable alternatives applicable to the synthesis of the benzimidazole core structure.

| Feature | Traditional Synthesis Approach | Green/Sustainable Synthesis Approach |

| Catalyst | Strong mineral acids (e.g., HCl) in stoichiometric amounts | Recyclable heterogeneous catalysts (e.g., ZnO NPs, Cu(II)-alginate) nih.govnih.gov |

| Solvent | Toxic organic solvents (e.g., DMF) | Water, ethanol, deep eutectic solvents, or solvent-free conditions chemmethod.comnih.gov |

| Energy Source | Conventional reflux heating (hours) | Microwave irradiation or ultrasound (minutes) rjptonline.org |

| Waste Profile | High, includes neutralized acid waste and solvent waste | Low, catalyst is recycled and solvent use is minimized or eliminated |

| Process Safety | Use of corrosive and hazardous reagents | Milder reaction conditions, use of less toxic substances |

By focusing on these green and scalable methodologies, the synthesis of this compound can be optimized to create a process that is not only efficient and high-yielding but also economically and environmentally sustainable for industrial application.

Advanced Spectroscopic and Crystallographic Characterization of 4 Iodo 1h 1,3 Benzodiazolehydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 4-iodo-1H-1,3-benzodiazole hydrochloride in solution. The protonation of the benzimidazole (B57391) ring and the presence of the iodine substituent significantly influence the chemical shifts of the carbon and hydrogen atoms.

In the ¹H NMR spectrum, the protonation at one of the nitrogen atoms in the imidazole (B134444) ring leads to a downfield shift of the N-H protons, often appearing as a broad signal due to exchange processes and coupling to the quadrupolar nitrogen atom. The aromatic protons of the benzene (B151609) ring would exhibit chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted pattern.

The ¹³C NMR spectrum provides complementary information. The carbon atom bearing the iodine (C4) is expected to show a signal at a significantly upfield-shifted position due to the heavy atom effect of iodine. The C2 carbon, situated between the two nitrogen atoms, typically appears in the range of 140-150 ppm, and its chemical shift is sensitive to the protonation state of the imidazole ring. mdpi.com

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-iodo-1H-1,3-benzodiazole hydrochloride, COSY would establish the connectivity between the adjacent aromatic protons (H5, H6, and H7), confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of carbon signals based on the previously assigned proton signals.

A hypothetical table of expected NMR assignments based on related benzimidazole structures is presented below. nih.govresearchgate.net

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C2 | ~8.5 (H2) | ~145 | H5 → C3a, C7; H7 → C5, C3a |

| C4 | - | ~95 | H5 → C4, C6, C7a |

| C5 | ~7.8 | ~128 | H6 → C4, C7a |

| C6 | ~7.4 | ~127 | H5 → C7; H7 → C5 |

| C7 | ~7.9 | ~115 | H6 → C5, C7a |

| C3a | - | ~135 | H2 → C3a, C7a; H5 → C3a |

| C7a | - | ~140 | H7 → C7a; H2 → C7a |

| NH | ~13-14 | - | NH → C2, C7a |

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, amorphous content, and local molecular packing. beilstein-journals.orgbeilstein-journals.org For hydrochloride salts, ssNMR can be particularly informative. nih.gov

Using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), it is possible to obtain high-resolution ¹³C and ¹⁵N spectra of solid 4-iodo-1H-1,3-benzodiazole hydrochloride. The appearance of multiple signals for chemically equivalent carbons or nitrogens in the ssNMR spectrum can indicate the presence of multiple crystallographically distinct molecules in the asymmetric unit or the existence of different polymorphic forms. nih.gov Furthermore, ssNMR can probe the local environment of the chloride counter-ion through ³⁵Cl NMR, which can be sensitive to the nature of hydrogen bonding interactions. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Analysis of Characteristic Vibrational Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule. nih.govresearchgate.netresearchgate.net

For 4-iodo-1H-1,3-benzodiazole hydrochloride, key vibrational modes would include:

N-H Stretching: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 3200-2500 cm⁻¹, is characteristic of the N⁺-H stretching vibration involved in hydrogen bonding with the chloride anion. nih.gov

C-H Aromatic Stretching: These vibrations typically appear as sharp bands in the 3100-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the imidazole and benzene rings are expected in the 1650-1400 cm⁻¹ region. These bands are often strong in both FT-IR and Raman spectra.

N-H Bending: In-plane and out-of-plane bending modes for the N-H group are expected in the 1600-1500 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.

C-I Stretching: The carbon-iodine stretching vibration is expected to appear as a low-frequency band, typically below 600 cm⁻¹, and is often more prominent in the Raman spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| N⁺-H Stretching (H-bonded) | 2500 - 3200 | Strong, Broad | Weak |

| Aromatic C-H Stretching | 3000 - 3100 | Medium | Medium |

| C=N/C=C Ring Stretching | 1400 - 1650 | Strong | Strong |

| N-H In-plane Bending | 1500 - 1600 | Medium | Weak |

| C-H Out-of-plane Bending | 700 - 900 | Strong | Medium |

| C-I Stretching | 500 - 600 | Weak | Strong |

X-ray Diffraction Analysis of Single Crystals of 4-iodo-1H-1,3-benzodiazole hydrochloride

The benzimidazole ring system is inherently planar. The primary conformational descriptors would be the torsional angles defining the orientation of any substituents, though in this case, the iodo- and hydrochloro- groups are integral to the core structure. The planarity of the benzimidazole core would be a key feature to confirm. Minor deviations from planarity might be induced by crystal packing forces.

The crystal packing is dictated by a variety of non-covalent interactions that assemble the molecules into a stable three-dimensional lattice. ias.ac.innsf.gov For 4-iodo-1H-1,3-benzodiazole hydrochloride, several key interactions are expected to govern the supramolecular architecture. rsc.orgnih.gov

Hydrogen Bonding: The most significant interaction would be the hydrogen bond between the protonated benzimidazole ring (N⁺-H) and the chloride anion (Cl⁻). This strong charge-assisted hydrogen bond is a primary driver of the crystal packing. Additional weaker C-H···Cl⁻ hydrogen bonds may also be present. researchgate.net

Halogen Bonding: The iodine atom at the C4 position can act as a halogen bond donor. nih.gov A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base, such as the chloride anion or a nitrogen or oxygen atom from a neighboring molecule. This type of interaction (C-I···Cl⁻ or C-I···N) can play a crucial role in directing the crystal packing. st-andrews.ac.uk

The interplay of these diverse intermolecular forces—strong hydrogen bonds, directional halogen bonds, and dispersive π-π stacking—would ultimately define the unique and stable crystalline arrangement of 4-iodo-1H-1,3-benzodiazole hydrochloride. nih.gov

Identification of Solvent Inclusion or Hydrate (B1144303) Structures

The formation of solvates (inclusion of solvent molecules) or hydrates (inclusion of water molecules) within the crystal lattice of a compound is dependent on the molecule's structure and the conditions of its crystallization. For 4-iodo-1H-1,3-benzodiazole hydrochloride, the potential for such inclusions is influenced by the presence of the polar benzimidazole ring system and the ionic hydrochloride salt.

In the solid state, the protonated benzimidazole ring and the chloride anion can act as hydrogen bond donors and acceptors, respectively. This creates a high propensity for the formation of hydrogen-bonded networks. If crystallization is performed in polar solvents such as water, ethanol (B145695), or methanol, it is plausible that solvent molecules could be incorporated into the crystal lattice to satisfy the hydrogen bonding potential of the ions.

However, studies on similar, albeit more complex, halogenated benzimidazole derivatives have shown that they can crystallize without the inclusion of solvent molecules. mdpi.com The crystal structure of 2-chloromethyl-1H-benzimidazole hydrochloride, for instance, demonstrates the formation of an infinite chain structure through intermolecular hydrogen bonding, without the presence of solvent molecules. nih.gov

Therefore, while the potential for hydrate or solvate formation exists for 4-iodo-1H-1,3-benzodiazole hydrochloride, its occurrence would need to be confirmed experimentally. Techniques such as single-crystal X-ray diffraction would be definitive in identifying the presence and location of any included solvent molecules. Thermogravimetric analysis (TGA) could also indicate the presence of volatile solvent molecules by showing mass loss at temperatures corresponding to the boiling point of the solvent.

Table 1: Potential for Solvent Inclusion in 4-iodo-1H-1,3-benzodiazole hydrochloride

| Analytical Technique | Expected Observations for Solvate/Hydrate |

| Single-Crystal X-ray Diffraction | Direct observation of solvent molecules in the crystal lattice. |

| Thermogravimetric Analysis (TGA) | Mass loss corresponding to the evaporation of the included solvent. |

| Differential Scanning Calorimetry (DSC) | Endothermic peaks related to the removal of solvent from the crystal structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands of the included solvent (e.g., broad O-H stretch for water). |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a crucial tool for the unambiguous determination of the elemental composition of a molecule. For 4-iodo-1H-1,3-benzodiazole hydrochloride, HRMS would provide a highly accurate mass measurement of the protonated molecule, allowing for the confirmation of its chemical formula.

The fragmentation pattern observed in mass spectrometry provides valuable information about the structure of the molecule. While specific experimental mass spectra for 4-iodo-1H-1,3-benzodiazole hydrochloride are not available, a plausible fragmentation pathway can be predicted based on the known behavior of benzimidazole and iodo-aromatic compounds. journalijdr.comresearchgate.net

Upon ionization, typically by electrospray ionization (ESI), the protonated molecule [M+H]⁺ of 4-iodo-1H-benzimidazole would be observed. The subsequent fragmentation (MS/MS) of this parent ion would likely proceed through several key pathways:

Loss of the iodine atom: A common fragmentation for iodo-aromatic compounds is the homolytic or heterolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•) or iodide anion (I⁻).

Cleavage of the benzimidazole ring: The stable benzimidazole core can also undergo fragmentation. A characteristic fragmentation of benzimidazoles is the loss of hydrogen cyanide (HCN) from the imidazole ring. journalijdr.com

Loss of other small molecules: Depending on the fragmentation energy, other small neutral molecules could be lost.

Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for 4-iodo-1H-benzimidazole

| Ion Description | Proposed Formula | Calculated Precise Mass (m/z) |

| Protonated Parent Molecule | [C₇H₆IN₂]⁺ | 244.9621 |

| Fragment after loss of Iodine | [C₇H₅N₂]⁺ | 117.0447 |

| Fragment after loss of HCN from [M+H]⁺-I | [C₆H₄N]⁺ | 90.0335 |

Note: The table refers to the free base, as the HCl is typically lost during the ionization process. The precise masses are calculated for the most abundant isotopes.

Reactivity, Reaction Mechanisms, and Derivatization Studies of 4 Iodo 1h 1,3 Benzodiazolehydrochloride

Exploration of the Reactivity of the Iodo-Substituent in 4-iodo-1H-1,3-benzodiazolehydrochloride

The carbon-iodine bond at the C4 position is a key site for synthetic modification. The iodo group is an excellent leaving group, enabling a variety of substitution and coupling reactions that allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic aromatic substitution (SNAr) is a powerful method for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism does not occur on unactivated aromatic systems. The reaction requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. youtube.com

In the case of this compound, the protonated benzimidazolium moiety acts as a potent electron-withdrawing group. This significantly lowers the electron density of the fused benzene (B151609) ring, making it susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the iodo substituent, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing benzimidazolium system. youtube.com

Elimination: The aromaticity is restored by the departure of the iodide leaving group, resulting in the substituted product.

This activation makes the 4-iodo position a viable site for substitution by a range of strong nucleophiles, such as alkoxides (RO⁻), amines (R₂NH), and thiolates (RS⁻). The reaction conditions often involve a base to neutralize the hydrochloride and potentially deprotonate the nucleophile, and a polar aprotic solvent like DMF or DMSO to facilitate the reaction. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. Aryl iodides are highly reactive substrates in these transformations due to the relatively weak C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. nih.govyoutube.com This makes 4-iodo-1H-1,3-benzodiazole a valuable building block for a variety of coupling reactions. Prior to the reaction, the hydrochloride salt is typically neutralized with a base to generate the free benzimidazole (B57391).

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically an aryl or vinyl boronic acid or boronate ester, to form a new C-C bond. nih.govresearchgate.netmasterorganicchemistry.com It is widely used for the synthesis of biaryl compounds. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane, toluene/water). nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. nih.govrsc.org It is a powerful tool for synthesizing arylalkynes. The classic conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine). rsc.org Copper-free variations have also been developed.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new C-C bond. youtube.com The reaction is typically carried out in the presence of a palladium catalyst, a base (often a tertiary amine like Et₃N or an inorganic base like NaOAc), and a phosphine ligand.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile | Catalyst/Ligand | Base | Typical Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 4-Aryl-1H-benzodiazole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DIPEA | 4-Alkynyl-1H-benzodiazole |

| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, NaOAc | 4-Alkenyl-1H-benzodiazole |

The iodo-substituent can be removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful for synthesizing the parent benzimidazole scaffold from an iodinated precursor. A common and efficient method is catalytic hydrogenation. This process involves reacting the this compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297), often with a base (e.g., triethylamine or sodium acetate) to scavenge the HI produced during the reaction. The C-I bond is cleaved, and a C-H bond is formed, yielding benzimidazole hydrochloride.

Reactivity of the Benzodiazole Heterocyclic System

The benzodiazole ring itself possesses distinct reactive sites, namely the aromatic benzene ring and the nitrogen atoms of the imidazole (B134444) moiety. The reactivity of these sites is heavily influenced by the protonated state of the molecule.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. researchgate.net In this compound, the analysis is complex due to two competing factors:

The Iodo Group: Halogens are deactivating substituents but are ortho, para-directing. This means they direct incoming electrophiles to the positions ortho (C5) and para (C7) to the C-I bond.

The Protonated Imidazolium Ring: This group is strongly electron-withdrawing and therefore strongly deactivating and meta-directing relative to the ring junction. It directs incoming electrophiles to the C5 and C7 positions.

Both substituents deactivate the ring, making SEAr reactions difficult and requiring harsh conditions (e.g., fuming sulfuric acid for sulfonation or concentrated nitric/sulfuric acid for nitration). However, both the iodo group and the protonated ring direct incoming electrophiles to the C5 and C7 positions. Therefore, electrophilic substitution, if it occurs, is expected to happen preferentially at the C7 position, which is para to the iodo group and meta to the imidazolium ring junction. The C5 position is also a potential site, being ortho to the iodo group and meta to the ring junction, but may be more sterically hindered.

The imidazole portion of the benzodiazole system contains two nitrogen atoms. In the free base form, the N-H proton is weakly acidic and can be removed by a base. The resulting benzimidazolide anion is nucleophilic and can react with various electrophiles.

Since the starting material is a hydrochloride salt, the N3 nitrogen is protonated. To perform reactions at the nitrogen atoms, the salt must first be neutralized with at least one equivalent of a base (e.g., NaOH, K₂CO₃, or an amine base) to generate the neutral 4-iodobenzimidazole.

Alkylation and Acylation: Once the neutral form is generated, a second equivalent of base can be used to deprotonate the N1 nitrogen, which can then be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides. This allows for the introduction of a wide variety of substituents at the N1 position.

Table 2: Reactions at the Imidazole Nitrogen Atoms

| Reaction Type | Reagent | Conditions | Product |

| N-Alkylation | Alkyl Halide (R-X) | 1. Neutralization (Base) 2. Deprotonation (Base) | 1-Alkyl-4-iodo-1H-benzodiazole |

| N-Acylation | Acyl Chloride (RCOCl) | 1. Neutralization (Base) 2. Deprotonation (Base) | 1-Acyl-4-iodo-1H-benzodiazole |

Complexation: The lone pair of electrons on the N3 nitrogen atom allows benzimidazoles to act as ligands, coordinating to various metal ions to form metal complexes. This property is fundamental to the role of the benzimidazole moiety in biological systems, such as in Vitamin B12.

Mechanistic Investigations of Key Transformations of 4-iodo-1H-1,3-benzodiazole hydrochloride

Mechanistic investigations are fundamental to understanding and optimizing chemical reactions. For a molecule like 4-iodo-1H-1,3-benzodiazole hydrochloride, key transformations would likely involve the carbon-iodine bond and the N-H bonds of the benzimidazole core.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies provide quantitative data on how reaction rates change with varying concentrations of reactants, temperature, and catalysts. This information is vital for elucidating reaction mechanisms. For 4-iodo-1H-1,3-benzodiazole hydrochloride, kinetic studies would be particularly insightful for understanding the mechanisms of nucleophilic aromatic substitution (SNAr) at the C-4 position or transition-metal-catalyzed cross-coupling reactions.

While no specific kinetic data for 4-iodo-1H-1,3-benzodiazole hydrochloride has been found, studies on the kinetics of iodination of imidazole and the reactions of benzimidazole with metal complexes provide a framework for what such studies might entail. For instance, the rate of a substitution reaction at the C-4 position could be monitored by techniques such as UV-Vis spectroscopy or HPLC, tracking the disappearance of the starting material or the appearance of the product over time. A hypothetical kinetic study might investigate the reaction of 4-iodo-1H-1,3-benzodiazole hydrochloride with a nucleophile, such as an amine or an alcohol, under various conditions.

Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction

| [4-iodo-1H-1,3-benzodiazole HCl] (M) | [Nucleophile] (M) | Temperature (°C) | Observed Rate Constant (kobs, s-1) |

|---|---|---|---|

| 0.01 | 0.1 | 25 | Data not available |

| 0.01 | 0.2 | 25 | Data not available |

| 0.02 | 0.1 | 25 | Data not available |

This table is illustrative and does not represent actual experimental data.

By systematically varying the concentrations and temperature, one could determine the rate law and activation parameters (e.g., activation energy, enthalpy, and entropy of activation), providing clues about the transition state of the rate-determining step.

Use of Isotopic Labeling to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. nih.govwikipedia.org In the context of 4-iodo-1H-1,3-benzodiazole hydrochloride, isotopes of carbon (13C), nitrogen (15N), hydrogen (2H, deuterium), or iodine (e.g., 125I or 131I) could be employed.

For example, to investigate the mechanism of a substitution reaction at the C-4 position, one could synthesize 4-iodo-1H-1,3-benzodiazole hydrochloride with a 13C label at the C-4 position. By analyzing the position of the 13C label in the product, one could confirm that the substitution occurs at the expected carbon atom.

Similarly, deuterium labeling could be used to study the role of the N-H protons in a reaction. For instance, by replacing the acidic protons on the nitrogen atoms with deuterium, one could determine if these protons are involved in the rate-determining step of a reaction by observing any kinetic isotope effect. A significant kinetic isotope effect would suggest that the cleavage of the N-H (or N-D) bond is part of the rate-limiting step.

Synthesis of Novel Analogs and Libraries from 4-iodo-1H-1,3-benzodiazole hydrochloride

4-iodo-1H-1,3-benzodiazole hydrochloride is a versatile scaffold for the synthesis of a wide range of derivatives, owing to the reactivity of the C-I bond and the N-H groups.

Modifications at the C-4 Iodo Position

The carbon-iodine bond is a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Potential Cross-Coupling Reactions at the C-4 Position

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, base | Aryl/heteroaryl substituted benzimidazole |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl substituted benzimidazole |

| Heck Coupling | Alkene | Pd catalyst, base | Alkenyl substituted benzimidazole |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Amino substituted benzimidazole |

This table is based on established cross-coupling methodologies and does not represent specific reported reactions for 4-iodo-1H-1,3-benzodiazole hydrochloride.

These reactions would enable the introduction of a diverse array of functional groups at the C-4 position, leading to the generation of large chemical libraries for various applications.

Substitutions on the Benzene Moiety

Further functionalization of the benzene ring would likely require harsh conditions and could lead to a mixture of products. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The precise regiochemical outcome would need to be determined experimentally.

Derivatization of the 1H-1,3-Benzodiazole Nitrogens

The two nitrogen atoms in the benzimidazole ring offer opportunities for derivatization, most commonly through N-alkylation or N-acylation. The N-H protons are weakly acidic and can be removed by a base to generate a nucleophilic anion, which can then react with various electrophiles.

The regioselectivity of N-alkylation in unsymmetrically substituted benzimidazoles can be complex, often yielding a mixture of N1 and N3 substituted products. otago.ac.nz The ratio of these products can be influenced by the nature of the substituent on the benzimidazole ring, the alkylating agent, and the reaction conditions. In the case of 4-iodo-1H-1,3-benzodiazole, the electronic and steric effects of the iodo group would play a significant role in directing the incoming electrophile to either the N1 or N3 position.

Examples of N-Derivatization Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Alkyl halide, base | N-Alkyl-4-iodobenzimidazole |

| N-Acylation | Acyl chloride, base | N-Acyl-4-iodobenzimidazole |

This table illustrates general derivatization strategies for benzimidazoles.

Computational and Theoretical Investigations of 4 Iodo 1h 1,3 Benzodiazolehydrochloride

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of 4-iodo-1H-1,3-benzodiazole hydrochloride. These methods provide a detailed picture of the molecule's geometry, vibrational modes, and electronic properties.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), provide an alternative approach for high-level electronic structure calculations. While computationally more demanding than DFT, these methods can offer a higher level of theoretical accuracy for certain properties. These calculations are crucial for understanding the fundamental electronic nature of the molecule, including orbital energies and electron distribution, without reliance on empirical parameterization.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. Theoretical ¹H and ¹³C NMR spectra can be generated, and the calculated chemical shifts can be correlated with experimental values to confirm the molecular structure.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to ultraviolet-visible (UV-Vis) absorption maxima. By calculating the excitation energies, the theoretical absorption spectrum can be simulated, providing insights into the electronic structure and chromophores within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Benzimidazole (B57391)

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹H NMR Chemical Shift (imidazole N-H) | 12-13 ppm | GIAO-DFT |

| ¹³C NMR Chemical Shift (C-I) | 90-100 ppm | GIAO-DFT |

Note: The values in this table are representative and intended for illustrative purposes only.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution and predicting the reactivity of a molecule. The MEP surface illustrates the electrostatic potential at different points on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For 4-iodo-1H-1,3-benzodiazole hydrochloride, the MEP map would highlight the electronegative nitrogen atoms as sites of negative potential and the hydrogen atoms, particularly the one attached to nitrogen, as areas of positive potential. The iodine atom would exhibit a region of positive potential along the C-I bond axis, known as a "sigma-hole," which is crucial for halogen bonding.

Conformational Analysis and Molecular Dynamics Simulations of 4-iodo-1H-1,3-benzodiazolehydrochloride

Conformational analysis is performed to identify the stable conformations of the molecule and the energy barriers between them. For a relatively rigid structure like 4-iodo-1H-1,3-benzodiazole, the conformational landscape is expected to be simple.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, often in the presence of a solvent like water. These simulations provide insights into how the molecule interacts with its environment, its structural flexibility, and the dynamics of intermolecular interactions such as hydrogen bonding with solvent molecules. MD simulations can reveal how the hydrochloride salt form is stabilized in an aqueous solution.

In Silico Modeling of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding Networks)

The presence of both an iodine atom and N-H groups in 4-iodo-1H-1,3-benzodiazole hydrochloride suggests the importance of specific intermolecular interactions in its condensed phase.

Halogen Bonding: The iodine atom can act as a halogen bond donor. This is due to the anisotropic distribution of electron density around the iodine, creating a region of positive electrostatic potential (the σ-hole) opposite to the C-I covalent bond. This positive region can interact favorably with electron-rich atoms, such as the nitrogen or oxygen atoms of neighboring molecules.

Hydrogen Bonding: The N-H groups of the benzimidazole ring are potent hydrogen bond donors, while the nitrogen atom of the imidazole (B134444) ring is a hydrogen bond acceptor. In the solid state and in solution, these groups can form extensive networks of hydrogen bonds, significantly influencing the physical properties of the compound. In the hydrochloride salt, the chloride ion can also act as a hydrogen bond acceptor.

In silico modeling, using techniques like DFT or high-level ab initio calculations on molecular clusters, can be used to quantify the strength and geometry of these halogen and hydrogen bonds.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| 4-iodo-1H-1,3-benzodiazole hydrochloride |

| 4-iodo-1H-benzimidazole |

Advanced Applications and Future Research Trajectories for 4 Iodo 1h 1,3 Benzodiazolehydrochloride

Applications in Materials Science and Engineering

The inherent electronic characteristics and the capacity for directed intermolecular interactions make derivatives of 4-iodo-1H-1,3-benzodiazole promising candidates for the development of sophisticated materials. The benzimidazole (B57391) core itself possesses useful electronic properties, and the iodo-substituent offers a powerful tool for tuning these characteristics and controlling solid-state architecture.

Organic Electronics and Optoelectronics (e.g., OLEDs, Organic Semiconductors)

The benzimidazole unit is a recognized structural motif in the design of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). tandfonline.com Its electron-deficient nature makes it a suitable component for facilitating electron transport in optoelectronic devices. mdpi.com Research has demonstrated that incorporating benzimidazole moieties into larger molecular frameworks can lead to highly efficient light-emitting materials.

A notable example involves a series of novel heterocyclic compounds developed as blue OLED emitters, where benzimidazole units were attached to a pyrene (B120774) core. mdpi.comnih.gov The design strategy aimed to decrease intermolecular aggregation in the solid state, a common issue that can quench luminescence and reduce device efficiency. By systematically increasing the number of bulky benzimidazole substituents on the pyrene scaffold, researchers could disrupt crystallinity and achieve purer blue photo- and electroluminescence. mdpi.com

An OLED prototype using one of these pyrene-benzimidazole derivatives (Compound B) as the non-doped emissive layer demonstrated promising performance, achieving a pure blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.1482, 0.1300). nih.gov This device exhibited performance metrics comparable to other high-performing blue OLEDs based on fluorescent small molecules. nih.gov

| Parameter | Value | Voltage |

|---|---|---|

| External Quantum Efficiency (EQE) | 0.35 (±0.04)% | 5.5 V |

| Highest External Quantum Efficiency (EQE) | 4.3 (±0.3)% | 3.5 V |

| Luminance | 100 (±6) cd m⁻² | 5.5 V |

| Highest Luminance | 290 (±10) cd m⁻² | 7.5 V |

| CIE Coordinates | (0.1482, 0.1300) |

Sensing and Detection Technologies

The benzimidazole scaffold is exceptionally well-suited for applications in chemical sensing due to a combination of inherent properties: its ability to chelate metal ions, its sensitivity to pH changes, and its capacity to participate in electron transfer processes. tandfonline.comresearchgate.net These features make benzimidazole derivatives ideal candidates for the core of fluorescent and colorimetric chemosensors. researchgate.net

Researchers have successfully designed benzimidazole-based sensors for the selective detection of various metal ions. For instance, a novel benzimidazole derivative demonstrated high selectivity for zinc ions (Zn²⁺), with a photoluminescence quenching mechanism allowing for a low detection limit of 16 nM. acs.org This system was also adapted into a solid-state device, showcasing a distinct change in current-voltage characteristics upon binding with zinc, paving the way for electronic sensors. acs.org

Another sophisticated sensor incorporating a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate was developed for the dual detection of copper (Cu²⁺) and zinc (Zn²⁺) ions in aqueous solutions. rsc.org This sensor operates through an Excited-State Intramolecular Proton-Transfer (ESIPT) mechanism.

Copper (Cu²⁺) Detection : The sensor exhibits a "turn-off" response, where the fluorescence is selectively quenched upon binding to Cu²⁺. The detection limit was determined to be 0.16 μM. rsc.org

Zinc (Zn²⁺) Detection : The sensor shows a "ratiometric turn-on" response. The addition of Zn²⁺ leads to a decrease in the original fluorescence peak and the appearance of a new, blue-shifted emission peak. This ratiometric change allows for more precise quantification, with a detection limit of 0.1 μM. rsc.org

The utility of the iodinated benzimidazole structure in this field is highlighted by the development of a radioiodinated PARP (poly(ADP-ribose) polymerase) inhibitor, [¹²⁵I]KX-02-019, for imaging PARP enzyme expression in vivo. nih.gov This molecule acts as a radiotracer, a specialized type of sensor that allows for the non-invasive quantification of a biological target. This demonstrates a direct application of an iodinated benzimidazole in advanced biological sensing and imaging. nih.gov

Component in Supramolecular Assemblies and Functional Materials

The iodine atom in 4-iodo-1H-1,3-benzodiazole is not merely a synthetic anchor; it is a key player in directing the self-assembly of molecules in the solid state through a specific non-covalent interaction known as halogen bonding. nih.govresearchgate.net Halogen bonding occurs between an electron-poor region on the halogen atom (the σ-hole) and an electron-rich site on an adjacent molecule. beilstein-journals.org This interaction is highly directional and predictable, making it a powerful tool in crystal engineering and the design of functional materials. nih.gov

This ability to control solid-state packing is crucial for developing functional materials where molecular arrangement dictates bulk properties. By leveraging the halogen bonding capabilities of the 4-iodo substituent, it is possible to construct:

Liquid Crystals : Halogen bonding can be used as the driving force to assemble molecules into the ordered yet fluid phases characteristic of liquid crystals. nih.gov

Smart Gels : The dynamic and reversible nature of non-covalent bonds, including halogen bonds, allows for the creation of stimuli-responsive gels. nih.gov

Porous Solids : Ordered assemblies can generate materials with defined pores, useful for catalysis or molecular storage. nih.gov

While the iodo group directs assembly via halogen bonds, the benzimidazole core itself contributes to the supramolecular structure through other interactions, primarily hydrogen bonding involving the N-H and N sites of the imidazole (B134444) ring. nih.gov The interplay between strong, directional halogen bonds and classic hydrogen bonds provides a sophisticated toolkit for designing complex, functional supramolecular materials based on the 4-iodo-1H-1,3-benzodiazole framework.

Role in Catalysis and Ligand Design

The 4-iodo-1H-1,3-benzodiazole scaffold is a pivotal precursor in the synthesis of advanced ligands and organocatalysts. The benzimidazole core provides a stable and electronically tunable platform, while the iodine atom offers a reactive site for constructing more complex catalytic systems.

Ligands for Transition Metal Catalysis

Benzimidazole derivatives are of immense interest as ligands for transition metal complexes used in catalysis. jocpr.com One of the most significant applications is their use as precursors to N-Heterocyclic Carbenes (NHCs). Benzimidazole-based NHCs are highly effective ligands that form robust bonds with metal centers, creating catalysts with high stability and activity for a wide range of chemical transformations. researchgate.net

The unique steric and electronic properties of benzimidazole-derived NHCs can be readily tailored through simple synthetic modifications, making them ideal for optimizing catalytic performance in key cross-coupling reactions. researchgate.net Metal complexes featuring these ligands have shown excellent activity in:

Suzuki and Heck Reactions : Palladium-NHC complexes derived from benzimidazolium salts are effective catalysts for these fundamental carbon-carbon bond-forming reactions. researchgate.net

Kumada Coupling : Nickel(II) complexes bearing chelating bidentate benzimidazole-based NHC ligands have been developed as active catalysts for the Kumada coupling of aryl chlorides and bromides. acs.org

| Substrate | Reaction Time | Conversion | Selectivity to Product |

|---|---|---|---|

| 4-bromoanisole | 75 min | Complete | 82% |

| 4-chloroanisole | < 14 h | Complete | 99% |

In this context, 4-iodo-1H-1,3-benzodiazole serves as a versatile starting material. The iodo group can be replaced via nucleophilic substitution or used in cross-coupling reactions to attach various functional groups to the benzene (B151609) portion of the scaffold. These groups can then be used to tune the electronic properties or steric bulk of the resulting NHC ligand, thereby influencing the activity and selectivity of the final metal catalyst.

Organocatalytic Applications

Beyond coordinating with metals, benzimidazole derivatives have emerged as powerful organocatalysts, which are small, metal-free organic molecules that can catalyze chemical reactions. enpress-publisher.com The imidazole portion of the benzimidazole structure is known to possess intrinsic catalytic activity. researchgate.netnih.gov This has been exploited in the design of more complex chiral organocatalysts for asymmetric synthesis—a critical field for producing enantiomerically pure pharmaceuticals.

Chiral benzimidazole derivatives have been successfully employed as bifunctional organocatalysts, where one part of the molecule activates one reactant (e.g., as a Brønsted base) while another part directs the stereochemical outcome. researchgate.net Notable applications include:

Asymmetric Aldol (B89426) Additions : Chiral prolinamide-based organocatalysts have been used for the stereoselective aldol addition of N-1 benzimidazolyl acetaldehyde (B116499) with ketones, producing the desired products with high yield and excellent stereocontrol (e.g., 92% yield, 90% enantiomeric excess). researchgate.net

Asymmetric Amination : Readily available chiral catalysts derived from trans-cyclohexanediamine and benzimidazole have been shown to be effective in the asymmetric electrophilic amination of oxindoles. researchgate.net

Furthermore, benzimidazole-derived NHCs are not only used as ligands for metals but also as potent nucleophilic organocatalysts in their own right. nih.gov They are capable of promoting a variety of sophisticated chemical transformations. nih.gov

The 4-iodo-1H-1,3-benzodiazole molecule is an ideal platform for building these advanced organocatalysts. The iodine atom provides a reactive site to link the benzimidazole core to chiral scaffolds (like diamines or amino acids) or other functional groups necessary for creating a bifunctional catalyst with high efficiency and stereoselectivity.

Fundamental Investigations in Chemical Biology (Focusing on Molecular Mechanism, not Efficacy)

The unique electronic and steric properties imparted by the iodine atom on the benzimidazole scaffold make 4-iodo-1H-1,3-benzodiazole hydrochloride a candidate for fundamental studies in chemical biology. Its utility in this field would likely focus on elucidating biological processes at the molecular level.

The development of molecular probes is crucial for understanding complex biological systems. The presence of an iodine atom in 4-iodo-1H-1,3-benzodiazole hydrochloride offers several possibilities for its use as a molecular probe. For instance, radio-iodinated benzimidazole derivatives have been synthesized and evaluated as SPECT imaging agents for the NR2B subtype of the NMDA receptor. nih.gov This suggests that a radiolabeled version of 4-iodo-1H-1,3-benzodiazole hydrochloride could be developed for similar in vivo imaging applications to study receptor distribution and density.

Furthermore, the iodine atom can be exploited for other labeling techniques. It could serve as a heavy atom for phasing in X-ray crystallography of protein-ligand complexes, providing critical information for structure-based drug design. While specific studies on 4-iodo-1H-1,3-benzodiazole hydrochloride as a molecular probe are yet to be published, the precedent set by other iodinated heterocyclic compounds provides a strong rationale for its investigation in this area.

Benzimidazole derivatives are known to interact with a wide range of biomolecules, often exhibiting inhibitory effects on enzymes. For example, novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov The fundamental inhibitory mechanisms of various benzimidazole compounds are a subject of ongoing research. medscape.com

In this context, 4-iodo-1H-1,3-benzodiazole hydrochloride could be a valuable tool for in vitro studies of molecular interactions. The iodine atom can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Studying the binding of this compound to various enzymes and receptors could provide fundamental insights into the role of halogen bonding in molecular recognition. Such studies would contribute to a deeper understanding of enzyme inhibition mechanisms and could guide the design of more specific and potent inhibitors. youtube.com

| Potential Biomolecular Targets for 4-iodo-1H-1,3-benzodiazole hydrochloride | Rationale for Investigation | Potential Insights |

| Kinases | The benzimidazole scaffold is a common feature in many kinase inhibitors. | Elucidation of binding modes and the role of the iodine substituent in achieving selectivity. |

| DNA/RNA | Benzimidazole derivatives can intercalate into nucleic acids. | Understanding the influence of the iodo-group on the stability and conformation of DNA/RNA complexes. |

| Tubulin | Some benzimidazoles are known to inhibit tubulin polymerization. | Probing the binding site and the mechanism of microtubule disruption. |

Emerging Research Directions and Unexplored Potential of 4-iodo-1H-1,3-benzodiazole hydrochloride

Beyond its potential in chemical biology, 4-iodo-1H-1,3-benzodiazole hydrochloride presents opportunities in several emerging areas of chemical research, from sustainable synthesis to advanced materials.

The principles of green chemistry are increasingly important in the synthesis of chemical compounds. While specific green synthesis routes for 4-iodo-1H-1,3-benzodiazole hydrochloride have not been detailed, general methodologies for the synthesis of benzimidazole derivatives offer a clear path forward. vensel.org The use of nano-catalysts, such as ZnO nanoparticles, has been shown to facilitate the eco-friendly synthesis of 1H-benzo[d]imidazole derivatives with high yields and shorter reaction times. nih.gov These methods often utilize environmentally benign solvents like ethanol (B145695) and allow for the recycling of the catalyst. nih.gov

Future research could focus on adapting these nano-catalyzed, solvent-free, or microwave-assisted methods for the synthesis and derivatization of 4-iodo-1H-1,3-benzodiazole hydrochloride. This would not only reduce the environmental impact of its production but could also lead to the discovery of novel derivatives with unique properties.

The presence of an iodo-aromatic system in 4-iodo-1H-1,3-benzodiazole hydrochloride suggests that it may possess interesting photochemical and electrochemical properties. The photolysis of nitroaromatic compounds, for example, is known to produce reactive nitrogen species. mdpi.com The carbon-iodine bond is also known to be susceptible to photochemical cleavage, which could be exploited for various applications, such as photolabile protecting groups or in photoaffinity labeling.

In the realm of electrochemistry, the electrochemical behavior of benzimidazole derivatives has been studied, for instance, in the context of developing sensors for fungicides. nih.gov The redox properties of 4-iodo-1H-1,3-benzodiazole hydrochloride could be investigated using techniques like cyclic voltammetry to understand its electron transfer processes. researchgate.net Such studies could pave the way for its use in electro-organic synthesis, as a component in redox-active materials, or in the development of novel electrochemical sensors.

Polymers containing imidazole and benzimidazole units have attracted significant attention due to their diverse applications in materials science and biology. researchgate.net These polymers can exhibit properties such as high thermal stability, proton conductivity, and the ability to coordinate with metal ions. nih.gov The synthesis of polymers containing 2H-benzimidazol-2-one moieties has been reported, demonstrating the feasibility of incorporating benzimidazole structures into polymer backbones. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-iodo-1H-1,3-benzodiazole hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer :

- Direct iodination : React 1H-1,3-benzodiazole with iodine monochloride (ICl) in acetic acid under reflux. Control stoichiometry to avoid over-iodination .

- Hydrochloride salt formation : Post-iodination, treat with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt. Monitor pH to ensure complete protonation .

- Key variables : Temperature (70–90°C for iodination), solvent polarity, and reaction time. Higher temperatures accelerate iodination but may degrade the benzodiazole core.

- Table 1 : Comparison of synthetic routes:

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| ICl in acetic acid | ICl, HCl gas | 65–75 | ≥95% |

| KI/Oxidizing agent* | KI, H2O2, HCl | 50–60 | 85–90% |

| *Oxidizing agents (e.g., H2O2) may introduce side products. |

Q. How is the structural integrity of 4-iodo-1H-1,3-benzodiazole hydrochloride confirmed post-synthesis?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Heavy iodine atoms enhance electron density maps, aiding in resolving positional disorders .

- Spectroscopy :

- 1H/13C NMR : Verify absence of unreacted precursors (e.g., benzodiazole proton signals at δ 7.8–8.2 ppm).

- FTIR : Confirm N–H stretching (3200–3400 cm⁻¹) and C–I bond (500–600 cm⁻¹).

- Elemental analysis : Match experimental vs. theoretical C, H, N, and Cl/I ratios (±0.3% tolerance).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding networks for 4-iodo-1H-1,3-benzodiazole hydrochloride?

- Methodological Answer :

- Contradiction : Discrepancies in H-bond donor/acceptor assignments between computational (DFT) and experimental (XRD) studies.

- Resolution :

Refine XRD data using SHELXL with high-resolution (<1.0 Å) datasets to pinpoint H-atom positions .

Compare with solid-state NMR to validate H-bond distances (e.g., N–H···Cl interactions ≈ 2.2–2.5 Å).

Table 2 : Experimental vs. DFT-predicted H-bond parameters:

| Parameter | XRD Data | DFT (B3LYP/6-311G**) |

|---|---|---|

| N–H···Cl distance | 2.28 Å | 2.35 Å |

| Angle (N–H···Cl) | 165° | 158° |

- Conclusion : Discrepancies arise from dynamic effects (e.g., lattice vibrations) not captured in static DFT models.

Q. What strategies optimize regioselectivity in functionalizing 4-iodo-1H-1,3-benzodiazole hydrochloride for drug-discovery applications?

- Methodological Answer :

- Palladium-catalyzed cross-coupling : Use Suzuki-Miyaura reactions with aryl boronic acids. Optimize ligand (e.g., SPhos) to suppress dehalogenation .

- Protection/deprotection : Block the NH group with Boc anhydride to direct substitution to the iodine site.

- Table 3 : Ligand effects on Suzuki coupling efficiency:

| Ligand | Yield (%) | Dehalogenation Byproduct (%) |

|---|---|---|

| SPhos | 82 | <5 |

| PPh3 | 65 | 15 |

| XPhos | 78 | 8 |

- Note : Microwave-assisted synthesis (100°C, 20 min) reduces side reactions vs. traditional heating .

Q. How do solvent polarity and counterion effects influence the stability of 4-iodo-1H-1,3-benzodiazole hydrochloride in aqueous vs. non-aqueous media?

- Methodological Answer :

- Stability assay : Monitor degradation via HPLC under varying conditions (pH 2–12, 25–60°C).

- Findings :

- Aqueous media : Hydrolysis accelerates at pH > 7 due to deprotonation of the benzodiazole NH, increasing susceptibility to nucleophilic attack .

- Non-aqueous media : DMF or THF stabilizes the compound (t1/2 > 72 hrs at 25°C).

- Counterion effect : Chloride enhances solubility but reduces thermal stability vs. non-ionic forms (e.g., free base).

Data Contradiction Analysis

Q. Why do conflicting reports exist on the antimicrobial activity of 4-iodo-1H-1,3-benzodiazole hydrochloride derivatives?

- Methodological Answer :

- Source of contradictions :

Strain variability : Activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria depends on membrane permeability .

Assay conditions : MIC values vary with inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) and growth media (cation-adjusted Mueller-Hinton vs. nutrient broth).

- Resolution : Standardize testing per CLSI guidelines and include positive controls (e.g., ciprofloxacin).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.